Equilin sulfate

Description

Structure

3D Structure

Properties

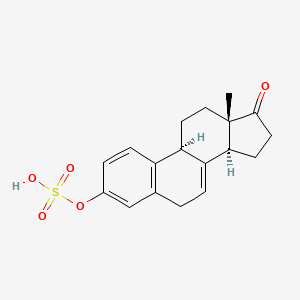

IUPAC Name |

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBYRYVLFAUXBJ-HFTRVMKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16680-47-0 (hydrochloride salt) |

Source

|

| Record name | Equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872974 |

Source

|

| Record name | Equilin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27540-07-4 |

Source

|

| Record name | Equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equilin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D507VOE6VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Equilin Sulfate: An In-depth Technical Guide on its Mechanism of Action in Hormone-Dependent Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equilin sulfate, a primary component of conjugated equine estrogens (CEE), has been a cornerstone of hormone replacement therapy for decades. Its role in the context of hormone-dependent cancers, such as breast and endometrial cancer, is complex and multifaceted. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its metabolic activation, interaction with estrogen receptors, and modulation of downstream signaling pathways that are critical in the pathophysiology of these malignancies. This document synthesizes current scientific knowledge, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating molecular pathways and workflows through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Hormone-dependent cancers are characterized by their reliance on steroid hormones, primarily estrogens, for growth and progression. This compound, an estrogenic compound derived from pregnant mares' urine, exerts its biological effects after being metabolized to its active forms. Understanding the precise molecular mechanisms by which equilin and its metabolites influence cancer cell behavior is paramount for the development of more targeted and effective therapeutic strategies. This guide will dissect the journey of this compound from a prodrug to an active modulator of estrogenic signaling in cancer cells.

Metabolism and Activation of this compound

This compound itself is a biologically inactive prodrug.[1] Its journey to becoming an active estrogenic compound involves a series of metabolic conversions within the body.

Sulfatase-mediated Activation

The initial and critical step in the activation of this compound is the removal of the sulfate group by the enzyme steroid sulfatase, a process that converts it to equilin.[1] This enzymatic reaction is a key determinant of the bioavailability of active estrogens in target tissues.

Conversion to 17β-dihydroequilin

Following its desulfation, equilin can be further metabolized by 17β-hydroxysteroid dehydrogenase (17β-HSD) to its more potent form, 17β-dihydroequilin.[1] This conversion is significant as 17β-dihydroequilin exhibits a higher binding affinity for estrogen receptors compared to equilin.[1]

Interaction with Estrogen Receptors

The biological effects of equilin and its metabolites are primarily mediated through their interaction with the two main subtypes of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are ligand-activated transcription factors that play a pivotal role in the development and progression of hormone-dependent cancers.

Receptor Binding Affinity

The affinity with which equilin and its metabolites bind to ERα and ERβ dictates the magnitude of the downstream cellular response. The relative binding affinities (RBAs) are typically compared to that of the endogenous estrogen, 17β-estradiol.

| Compound | Relative Binding Affinity (RBA) for ERα (vs. Estradiol) | Relative Binding Affinity (RBA) for ERβ (vs. Estradiol) |

| Equilin | ~13%[1] | ~49%[1] |

| 17β-dihydroequilin | ~113%[1] | ~108%[1] |

Table 1: Relative binding affinities of equilin and its major metabolite to estrogen receptors.

Downstream Signaling Pathways

Upon binding to estrogen receptors, equilin and its active metabolites can trigger a cascade of intracellular signaling events that ultimately influence gene expression and cellular behavior, including proliferation, survival, and apoptosis. While direct studies on equilin-induced signaling are limited, the established pathways activated by estrogens in hormone-dependent cancers provide a strong framework for understanding its mechanism of action.

Genomic Pathway (Estrogen Response Element-Dependent)

The classical mechanism of estrogen action involves the binding of the estrogen-receptor complex to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.

Non-Genomic Pathways

In addition to the classical genomic pathway, estrogens can elicit rapid, non-genomic effects by activating signaling cascades originating from membrane-associated estrogen receptors. These pathways can cross-talk with the genomic pathway and play a crucial role in cancer cell proliferation and survival. Key non-genomic pathways include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

Effects on Cancer Cell Behavior

The activation of the aforementioned signaling pathways by equilin and its metabolites culminates in distinct effects on the behavior of hormone-dependent cancer cells.

Cell Proliferation

Studies have shown that equilin can stimulate the proliferation of estrogen-receptor-positive breast cancer cells, such as MCF-7. The proliferative effect of equilin is generally considered to be less potent than that of 17β-estradiol. For instance, one study found that in PGRMC1-transfected T-47D breast cancer cells, estradiol (E2) elicited a stronger proliferative effect than equilin (EQ), although the difference was not statistically significant.[2]

Apoptosis

The influence of equilin on apoptosis in cancer cells is an area of active investigation. Some metabolites of equine estrogens, such as 4-hydroxyequilenin, have been shown to induce DNA damage and apoptosis in breast cancer cell lines.[3]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Competitive Radioligand Binding Assay for Estrogen Receptors

This assay is used to determine the binding affinity of a test compound (e.g., equilin) to estrogen receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the receptor.

Materials:

-

Rat uterine cytosol (source of ER)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (equilin)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound.

-

In assay tubes, add a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or the test compound.

-

Include tubes for total binding (only radioligand and cytosol) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled estradiol).

-

Incubate the tubes to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand (e.g., using dextran-coated charcoal or filtration).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the relative binding affinity (RBA) of the test compound.

MTT/XTT Cell Viability Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Hormone-dependent cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Add the MTT or XTT reagent to each well and incubate for a few hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the log concentration of this compound to determine the dose-response curve and the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Western Blotting for Phosphorylated ERK and Akt

This technique is used to detect and quantify the levels of specific proteins, in this case, the activated (phosphorylated) forms of ERK and Akt, to assess the activation of their respective signaling pathways.

Materials:

-

Hormone-dependent cancer cell line

-

Test compound (equilin)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat the cancer cells with equilin for various time points or at different concentrations.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the phosphorylated form of the protein of interest (p-ERK or p-Akt).

-

Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe it with an antibody that recognizes the total amount of the protein (total ERK or total Akt).

-

Quantify the band intensities to determine the relative level of protein phosphorylation.

Conclusion

This compound, through its active metabolites equilin and 17β-dihydroequilin, exerts its biological effects in hormone-dependent cancers primarily by interacting with estrogen receptors. This interaction triggers both genomic and non-genomic signaling pathways, including the MAPK/ERK and PI3K/Akt cascades, which are critical regulators of cancer cell proliferation and survival. While equilin is generally less potent than 17β-estradiol, its contribution to the overall estrogenic environment in individuals undergoing hormone replacement therapy is significant. A thorough understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, is essential for optimizing therapeutic strategies and developing novel treatments for hormone-dependent malignancies. Further research is warranted to fully elucidate the specific downstream targets of equilin-activated signaling and to explore its potential differential effects in various cancer subtypes.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGRMC1 can trigger estrogen-dependent proliferation of breast cancer cells: estradiol vs. equilin vs. ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A metabolite of equine estrogens, 4-hydroxyequilenin, induces DNA damage and apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Equilin sulfate's role as a potent estrogen and its contribution to hepatic stimulatory effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Equilin sulfate, a primary component of conjugated equine estrogens (CEEs), is a potent estrogen that significantly contributes to the hepatic stimulatory effects observed with estrogen replacement therapy. This technical guide provides a comprehensive overview of the role of this compound, detailing its estrogenic activity, its profound impact on hepatic protein and lipoprotein synthesis, and the underlying molecular mechanisms. This document summarizes quantitative data from key studies, presents detailed experimental protocols for assessing estrogenic and hepatic effects, and visualizes the intricate signaling pathways involved.

Introduction

Conjugated equine estrogens (CEEs), a widely prescribed treatment for menopausal symptoms, are a complex mixture of estrogen sulfates derived from the urine of pregnant mares. Among these, this compound is the second most abundant component, constituting approximately 25% of the total estrogen content[1]. While estrone sulfate is the major component, this compound has been identified as a particularly potent estrogen, exerting disproportionately strong effects on the liver compared to other estrogens like estradiol[1].

This guide delves into the specific contributions of this compound to the hepatic stimulatory profile of CEEs. Understanding these effects is crucial for researchers and drug development professionals in the fields of endocrinology, pharmacology, and hepatology, as it provides insights into the nuanced actions of different estrogenic compounds and their potential therapeutic and adverse effects.

Estrogenic Potency of this compound

This compound itself is a prodrug and requires enzymatic conversion to its active, unconjugated form, equilin. This conversion is primarily carried out by the enzyme steroid sulfatase (STS), which is abundantly expressed in the liver[2][3]. Once desulfated, equilin can bind to and activate estrogen receptors (ERα and ERβ), initiating downstream signaling cascades that mediate its estrogenic effects.

The estrogenic potency of equilin has been demonstrated in various assays. For instance, it has been shown to have a high relative binding affinity for both ERα and ERβ[1]. Functional assays, such as the uterotrophic bioassay and the Yeast Estrogen Screen (YES), have further confirmed its potent estrogenic activity.

Hepatic Stimulatory Effects of this compound

The liver is a primary target organ for estrogens, and this compound exhibits a marked stimulatory effect on hepatic synthesis of various proteins and lipoproteins. These effects are often more pronounced than those of other estrogens at comparable doses[4][5].

Impact on Hepatic Protein Synthesis

This compound significantly stimulates the hepatic production of several globulins, including sex hormone-binding globulin (SHBG), corticosteroid-binding globulin (CBG), and angiotensinogen[4][5]. This stimulatory effect can be 1.5 to 8 times greater than that of comparable doses of estrone sulfate or conjugated equine estrogens[4][5].

Influence on Lipoprotein Metabolism

This compound also plays a significant role in modulating hepatic lipoprotein metabolism. It has been shown to cause a significant increase in high-density lipoprotein (HDL) cholesterol levels[4][5]. Furthermore, it leads to a notable elevation in the HDL/low-density lipoprotein (LDL)-cholesterol ratio, a response that is approximately four-fold greater than that achieved with comparable doses of conjugated equine estrogens[4][5].

Quantitative Data on Hepatic Effects

The following tables summarize the quantitative data from key clinical and in vitro studies on the hepatic effects of this compound.

Table 1: In Vivo Effects of Oral this compound on Hepatic Globulins and Lipoproteins in Postmenopausal Women

| Parameter | Dose of this compound (mg/day) | Mean Percent Change from Baseline | Reference |

| Hepatic Globulins | |||

| Sex Hormone-Binding Globulin (SHBG) | 0.31 | Significant increase | [4][5] |

| 0.625 | Significant increase | [4][5] | |

| Corticosteroid-Binding Globulin (CBG) | 0.31 | Significant increase | [4][5] |

| 0.625 | Significant increase | [4][5] | |

| Angiotensinogen | 0.31 | Significant increase | [4][5] |

| 0.625 | Significant increase | [4][5] | |

| Lipoproteins | |||

| High-Density Lipoprotein (HDL) Cholesterol | 0.15 | Significant increase | [4][5] |

| 0.31 | Significant increase | [4][5] | |

| 0.625 | Significant increase | [4][5] | |

| HDL/LDL-Cholesterol Ratio | 0.15 | Increased | [4][5] |

| 0.31 | Increased | [4][5] | |

| 0.625 | Approx. 4-fold greater increase than CEEs | [4][5] |

Table 2: In Vitro Effects of Estrogens on Sex Hormone-Binding Globulin (SHBG) Production in HepG2 Cells

| Estrogenic Compound | Concentration | Effect on SHBG Secretion | Reference |

| Estradiol | 10 nM | Increased intracellularly, no significant secretion | [6] |

| 250-500 nM | Increased intracellularly and extracellularly | [6] | |

| Testosterone | 500 nM - 1 µM | Increased intracellularly and extracellularly | [6] |

| Daidzein | Not specified | Increased intracellularly and extracellularly | [7] |

| Equol | Not specified | Increased intracellularly and extracellularly | [7] |

| Genistein | Not specified | Increased intracellularly | [7] |

Note: Direct dose-response data for this compound on hepatic protein and lipoprotein secretion from in vitro hepatocyte models is limited in the currently available literature. The data presented for other estrogens provides a comparative context.

Signaling Pathways in Hepatic Cells

The hepatic stimulatory effects of this compound are mediated through the activation of specific intracellular signaling pathways upon binding of its active form, equilin, to estrogen receptors in hepatocytes. While direct research on equilin-specific pathways in liver cells is emerging, related studies and knowledge of estrogen signaling suggest the involvement of the following key pathways:

Classical Estrogen Receptor Signaling

Upon ligand binding, the estrogen receptor translocates to the nucleus and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is the primary mechanism for the regulation of hepatic protein synthesis, including SHBG and other globulins.

Potential Non-Genomic Signaling Pathways

Emerging evidence suggests that estrogens can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors. These can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. While direct evidence for equilin's activation of these pathways in hepatocytes is still under investigation, a study has demonstrated that equilin can activate the NF-κB signaling pathway in endothelial cells, suggesting a potential for similar mechanisms in other cell types[8][9][10]. The activation of these pathways could contribute to the overall hepatic response, including effects on cell proliferation and metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the estrogenic and hepatic effects of compounds like this compound.

Uterotrophic Bioassay in Rodents (OECD Test Guideline 440)

This in vivo assay is a short-term screening test for estrogenic properties based on the increase in uterine weight.

Protocol:

-

Animal Model: Use either immature female rodents (weaned but pre-pubertal) or young adult, ovariectomized female rodents (allowing for uterine tissue regression)[4][11].

-

Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

-

Dosing: Administer the test substance (e.g., this compound) and a vehicle control daily for three to seven consecutive days by oral gavage or subcutaneous injection. A positive control (e.g., ethinyl estradiol) should also be included[2].

-

Necropsy: Euthanize the animals approximately 24 hours after the last dose[11].

-

Uterine Dissection and Weighing: Carefully dissect the uterus, trim it of any adhering fat and connective tissue, and record the wet weight. The uterus is then blotted to remove luminal fluid, and the blotted weight is recorded[11].

-

Data Analysis: Calculate the mean uterine weight for each treatment group. A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response[11].

Yeast Estrogen Screen (YES) Assay

This in vitro assay utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic activity. The yeast contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ), which produces β-galactosidase upon activation.

Protocol:

-

Yeast Culture Preparation: Inoculate a growth medium with the recombinant yeast strain and incubate at 28-30°C with shaking until the culture reaches a specific optical density (e.g., A620nm = 1.0)[12].

-

Assay Plate Preparation: Add serial dilutions of the test compound (dissolved in ethanol) to the wells of a 96-well microtiter plate. Allow the ethanol to evaporate[12].

-

Assay Medium: Prepare an assay medium containing fresh growth medium, a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), and the prepared yeast culture[12].

-

Incubation: Add the assay medium to each well of the microtiter plate and incubate at 30-34°C for 48-72 hours[12].

-

Measurement: Measure the absorbance of each well at a wavelength corresponding to the color change of the substrate (e.g., 540-570 nm for CPRG). A color change from yellow to red indicates estrogenic activity[13].

-

Data Analysis: Construct a dose-response curve for the test compound and a positive control (e.g., 17β-estradiol). The estrogenic potency can be expressed as an estradiol equivalent concentration (EEQ)[13].

In Vitro Hepatic Protein Synthesis Assay

This assay measures the rate of new protein synthesis in cultured hepatocytes (e.g., HepG2 cells) by monitoring the incorporation of radiolabeled amino acids.

Protocol:

-

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM) until they reach the desired confluency.

-

Treatment: Treat the cells with various concentrations of the test substance (e.g., this compound) for a specified period (e.g., 24-72 hours).

-

Radiolabeling: Replace the treatment medium with a medium containing a radiolabeled amino acid (e.g., [¹⁴C]-leucine or a mixture of ¹⁴C-labeled amino acids) and incubate for a defined period (e.g., 1-4 hours)[11][14].

-

Cell Lysis and Protein Precipitation: Wash the cells to remove unincorporated radiolabel, then lyse the cells. Precipitate the total protein from the cell lysate using an agent like trichloroacetic acid (TCA).

-

Quantification of Radioactivity: Wash the protein precipitate to remove any remaining free radiolabel. Dissolve the protein pellet and measure the incorporated radioactivity using a scintillation counter.

-

Protein Quantification: Determine the total protein concentration in a parallel set of non-radiolabeled cell lysates using a standard protein assay (e.g., BCA assay).

-

Data Analysis: Express the rate of protein synthesis as the amount of radioactivity incorporated per unit of total protein per unit of time (e.g., dpm/µg protein/hour).

Conclusion

This compound is a potent estrogenic component of CEEs with pronounced stimulatory effects on the liver. Its ability to significantly increase the synthesis of various hepatic globulins and modulate lipoprotein profiles underscores its importance in the overall pharmacological action of CEEs. The underlying mechanisms involve classical genomic signaling through estrogen receptors, with a potential contribution from non-genomic pathways that warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of the hepatic effects of this compound and other estrogenic compounds. A deeper understanding of these mechanisms is essential for the development of safer and more targeted hormone replacement therapies.

References

- 1. Measurement of Hepatic Protein Fractional Synthetic Rate with Stable Isotope Labeling Technique in Thapsigargin Stressed HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbs.com [ijbs.com]

- 3. SALL4 activates PI3K/AKT signaling pathway through targeting PTEN, thus facilitating migration, invasion and proliferation of hepatocellular carcinoma cells | Aging [aging-us.com]

- 4. Biologic effects of this compound in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rho Kinase, Myosin-II, and p42/44 MAPK Control Extracellular Matrix-mediated Apical Bile Canalicular Lumen Morphogenesis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of production and secretion of sex hormone-binding globulin in HepG2 cell cultures by hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of sex hormone-binding globulin production by isoflavonoids and patterns of isoflavonoid conjugation in HepG2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling | PLOS One [journals.plos.org]

- 11. Evaluation of an in vitro method for the study of hepatic protein synthesis in liver ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of sex hormone-binding globulin secretion in human hepatoma G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of hepatic protein fractional synthetic rate with stable isotope labeling technique in thapsigargin stressed HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacodynamics of Equilin: An In-depth Technical Guide on its Agonist Activity at Estrogen Receptors ERα and ERβ

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilin is a potent naturally occurring estrogen found in pregnant mares' urine and is a significant component of conjugated equine estrogen (CEE) preparations used in hormone replacement therapy. Its pharmacodynamic profile, particularly its interaction with the two principal estrogen receptors, ERα and ERβ, is of considerable interest for understanding its therapeutic effects and potential side effects. This technical guide provides a comprehensive overview of the pharmacodynamics of equilin, focusing on its binding affinity, receptor activation, and downstream signaling pathways mediated by ERα and ERβ.

Data Presentation: Quantitative Analysis of Equilin's Interaction with ERα and ERβ

The following tables summarize the available quantitative data on the binding affinity and transactivation potency of equilin at human ERα and ERβ. It is important to note that specific Ki or IC50 values from primary literature are not consistently available, and much of the data is presented as relative binding affinity (RBA) compared to the endogenous ligand, 17β-estradiol (E2).

| Ligand | Receptor | Binding Affinity (RBA vs. E2) | Reference |

| Equilin | ERα | 13% (Range: 4.0-28.9%) | [1] |

| Equilin | ERβ | 13.0-49% | [1] |

Table 1: Relative Binding Affinity of Equilin for Estrogen Receptors. RBA values are expressed as a percentage of the binding affinity of 17β-estradiol, which is set to 100%.

Experimental Protocols

A thorough understanding of the experimental methodologies used to characterize the pharmacodynamics of equilin is crucial for interpreting the data and designing future studies. Below are detailed protocols for key assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (equilin) for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Purified recombinant human ERα or ERβ protein

-

[3H]-17β-estradiol (radioligand)

-

Binding buffer (e.g., Tris-HCl buffer with additives)

-

Test compound (equilin) at various concentrations

-

Scintillation fluid and counter

Procedure:

-

Incubate a fixed concentration of ERα or ERβ with a fixed concentration of [3H]-17β-estradiol and varying concentrations of equilin.

-

Allow the binding reaction to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand (e.g., using hydroxylapatite or filter binding assays).

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Plot the percentage of bound radioligand against the logarithm of the equilin concentration.

-

Determine the IC50 value (the concentration of equilin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a ligand to activate ERα or ERβ, leading to the transcription of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Expression vectors for human ERα or ERβ

-

Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase, β-galactosidase)

-

Transfection reagent

-

Cell culture medium

-

Test compound (equilin) at various concentrations

-

Lysis buffer and substrate for the reporter enzyme

Procedure:

-

Co-transfect the cells with the ER expression vector and the ERE-reporter plasmid.

-

Plate the transfected cells and allow them to recover.

-

Treat the cells with varying concentrations of equilin.

-

Incubate for a sufficient time to allow for gene expression (typically 24-48 hours).

-

Lyse the cells and measure the activity of the reporter enzyme.

-

Plot the reporter activity against the logarithm of the equilin concentration.

-

Determine the EC50 value (the concentration of equilin that produces 50% of the maximal response) and the efficacy (the maximal response compared to a reference agonist like 17β-estradiol).[2][3]

Workflow for Estrogen Receptor Reporter Gene Assay

References

- 1. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unique Pathway of Ring B Unsaturated Estrogen Biosynthesis in Pregnant Mares: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pregnant mare possesses a distinct steroidogenic pathway, unparalleled in other mammals, for the high-volume production of ring B unsaturated estrogens. This unique metabolic route, operating within the feto-placental unit, leads to the synthesis of equilin and equilenin, compounds of significant interest in both veterinary and human endocrinology, particularly in the context of hormone replacement therapy. This technical guide provides an in-depth exploration of the core biosynthetic and metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

The Feto-Placental Unit: A Collaborative Synthesis

Unlike the classical cholesterol-dependent estrogen synthesis, the production of ring B unsaturated estrogens in equids is a cholesterol-independent process that relies on a sophisticated interplay between the fetal gonads and the placenta.[1][2] The fetal gonads, which undergo remarkable hypertrophy during mid-gestation, are the primary site for the synthesis of unique C19 steroid precursors with a double bond in the B ring.[3][4] These precursors are then transported to the placenta for the final aromatization into equilin and its derivatives.[2][5]

Precursor Synthesis in the Fetal Gonads

The initial steps of this unique pathway commence in the fetal gonads with the synthesis of Δ⁷-steroid precursors. The key precursors identified are 3β-hydroxy-5,7-pregnadien-20-one and 3β-hydroxy-5,7-androstadien-17-one (also known as 7-dehydro-DHEA).[6] The expression of key steroidogenic enzymes, including Cytochrome P450 side-chain cleavage (CYP11A1) and Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), is significantly higher in the fetal gonads compared to the fetal adrenals or the placenta, underscoring the gonads' central role in precursor production.[7][8]

Aromatization in the Placenta

The Δ⁷-C19 steroid precursors are subsequently aromatized in the placenta to form the characteristic ring B unsaturated estrogens.[2] The equine placenta expresses high levels of aromatase (CYP19A1), the key enzyme responsible for this conversion.[3][9] This process involves the aromatization of the A ring, while retaining the double bonds in the B ring, leading to the formation of equilin and equilenin.[10]

Quantitative Data on Steroid Concentrations and Enzyme Activities

The following tables summarize the available quantitative data on the concentrations of key steroids and the activities of enzymes involved in the biosynthesis of ring B unsaturated estrogens in pregnant mares.

Table 1: Concentrations of Key Steroid Hormones in Pregnant Mares

| Steroid | Tissue/Fluid | Concentration | Gestational Stage | Citation |

| Dehydroepiandrosterone (DHEA) | Fetal Gonads | High, much higher than adrenals | 4, 6, 9, 10 months | [2][7] |

| Dehydroepiandrosterone (DHEA) | Newborn Foal Plasma | 70.45 ± 63.06 ng/mL (highly variable) | Day 1 postnatal | [6] |

| Dehydroepiandrosterone Sulfate (DHEAS) | Maternal Serum | Peaks at 6 months | Mid-gestation | [11] |

| Estrone Sulfate | Maternal Serum | Peaks at ~26 weeks at almost 60 µg/mL | Mid-gestation | [8] |

| Estrone | Maternal Plasma | >100 ng/mL | Day 120-240 | [12][13] |

| Equilin | Maternal Plasma | Plateaus at just under 100 ng/mL | After Day 180 | [12][13] |

| Equilin | Maternal Urine | Levels rise to equal or exceed estrone | Late pregnancy (from 4-5 months) | [14] |

Table 2: Kinetic Parameters of Key Steroidogenic Enzymes

| Enzyme | Substrate | Tissue | Km | Vmax | Citation |

| Aromatase (CYP19A1) | Testosterone | Equine Testis | 15.7 nM | 34.6 pmol/min/mg | [1] |

| Aromatase (CYP19A1) | Androstenedione | Purified Equine Testicular | ~3 nM | 3.54 pmol/min/µg | [15] |

| Aromatase (CYP19A1) | 19-Nortestosterone | Equine Placental Microsomes | - | 67x higher than human | [16] |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Pregnenolone | Term Equine Placenta | 0.129 ± 0.217 µmol/L | 23.85 ± 9.1 nmol/mg/h | [17] |

| Estrogen Sulfotransferase (SULT1E1) | Estrone | Human Liver | Low nM range | - | [18] |

| UDP-Glucuronosyltransferase (UGT2B1) | Bisphenol A (model substrate) | Male Rat Liver Microsomes | - | 22.9 nmol/min/mg | [19] |

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Ring B Unsaturated Estrogens

The following diagram illustrates the key steps in the biosynthesis of equilin from fetal gonadal precursors.

Metabolism and Conjugation of Ring B Unsaturated Estrogens

Once synthesized, the ring B unsaturated estrogens undergo phase II metabolism, primarily through sulfation and glucuronidation, to increase their water solubility and facilitate their excretion.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of ring B unsaturated estrogens.

Preparation of Equine Placental Microsomes

This protocol is adapted from methodologies described for studying placental enzyme activities.[9][20][21]

-

Tissue Collection: Obtain fresh equine placenta immediately after parturition. Separate the fetal allantochorionic tissue from the maternal endometrium.

-

Homogenization: Mince the allantochorionic tissue and homogenize in a cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol, 5 mM β-mercaptoethanol, and protease inhibitors).

-

Differential Centrifugation:

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C until use.

Aromatase Activity Assay

This radiometric assay measures the conversion of a radiolabeled androgen precursor to estrogen.[20][21]

-

Reaction Mixture: Prepare a reaction mixture containing the placental microsomal preparation, a radiolabeled substrate (e.g., [1β-³H]-androstenedione), and an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 1.25 U glucose-6-phosphate dehydrogenase) in a suitable buffer.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 2 hours) at 37°C.

-

Reaction Termination: Stop the reaction by adding cold 30% trichloroacetic acid.

-

Extraction and Measurement: Extract the mixture with chloroform and then add a charcoal-dextran suspension to separate the tritiated water (³H₂O) released during aromatization from the remaining labeled steroid.

-

Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting to determine the amount of ³H₂O produced, which is proportional to the aromatase activity.

Steroid Extraction and Quantification by LC-MS/MS

This protocol provides a general workflow for the analysis of estrogens from biological samples.[7][11][12]

-

Sample Preparation:

-

For total estrogen measurement (conjugated and unconjugated), perform enzymatic hydrolysis of plasma or urine samples using sulfatase and β-glucuronidase.

-

For unconjugated estrogens, proceed directly to extraction.

-

-

Extraction: Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) or solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids.

-

Derivatization (Optional but recommended for increased sensitivity): Derivatize the extracted estrogens with a reagent such as dansyl chloride to improve ionization efficiency.[7]

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable C18 column for chromatographic separation of the different estrogen isomers.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify each estrogen based on its unique precursor-product ion transitions.

-

-

Quantification: Create a calibration curve using known concentrations of authentic estrogen standards to quantify the estrogens in the samples.

Radioimmunoassay (RIA) for Equilin

This protocol outlines the principles of a competitive binding assay for equilin.[6][14]

-

Antibody Coating: Coat the wells of a microtiter plate with a specific anti-equilin antibody.

-

Competitive Binding: Add a known amount of radiolabeled equilin (e.g., [³H]-equilin) and the plasma sample containing unknown amounts of unlabeled equilin to the wells. The labeled and unlabeled equilin will compete for binding to the limited number of antibody sites.

-

Incubation and Washing: Incubate to allow binding to reach equilibrium. Wash the wells to remove any unbound equilin.

-

Radioactivity Measurement: Measure the radioactivity in each well using a gamma or beta counter.

-

Quantification: The amount of radioactivity is inversely proportional to the concentration of unlabeled equilin in the sample. A standard curve is generated using known concentrations of unlabeled equilin to determine the concentration in the unknown samples.

Conclusion

The biosynthesis of ring B unsaturated estrogens in pregnant mares represents a fascinating and unique aspect of equine reproductive endocrinology. The cholesterol-independent pathway, reliant on the feto-placental unit, highlights the specialized adaptations of steroidogenesis in this species. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is crucial for advancing research in equine reproduction, developing diagnostic tools for fetal well-being, and informing the development and application of estrogen-based therapies in both veterinary and human medicine. Further research is warranted to elucidate the specific kinetics of equine enzymes with their unique Δ⁷-substrates and to fully characterize the conjugation pathways of these fascinating ring B unsaturated estrogens.

References

- 1. Equine cytochrome P450 aromatase exhibits an estrogen 2-hydroxylase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous … [ouci.dntb.gov.ua]

- 3. An ultrastructural and histochemical study of the interstitial cells in the gonads of the fetal horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. madbarn.com [madbarn.com]

- 5. madbarn.com [madbarn.com]

- 6. Radioimmunoassay for equilin in equine pregnancy plasma (Journal Article) | ETDEWEB [osti.gov]

- 7. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Equine fetal adrenal, gonadal and placental steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies into aromatase activity associated with fetal allantochorionic and maternal endometrial tissues of equine placenta. Identification of metabolites by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. Synthesis of the equine estrogen metabolites 2-hydroxyequilin and 2-hydroxyequilenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioimmunoassay of plasma equilin and estrone in postmenopausal women after the administration of premarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Androgen and 19-norandrogen aromatization by equine and human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of 3 beta-hydroxysteroid dehydrogenase (3 beta-HSD) activity in the equine placenta by pregnenolone and progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucuronidation of the environmental oestrogen bisphenol A by an isoform of UDP-glucuronosyltransferase, UGT2B1, in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

The Pharmacokinetics of Equilin and Equilin Sulfate in Postmenopausal Women: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of equilin and its primary circulating form, equilin sulfate, in postmenopausal women. Equilin is a key component of conjugated equine estrogens (CEEs), a widely prescribed hormone replacement therapy. Understanding its absorption, distribution, metabolism, and excretion is critical for optimizing therapeutic strategies and ensuring patient safety.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of equilin and this compound derived from studies in postmenopausal women.

Table 1: Pharmacokinetic Parameters of Equilin Following Intravenous Administration

| Parameter | Value | Reference |

| Half-life (t½) | 19-27 minutes | [1] |

| Metabolic Clearance Rate (MCR) | 3300 L/day/m² | [1] |

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Parameter | Value | Reference |

| Initial Half-life (t½α) | 5.2 ± 1.2 minutes | [1] |

| Slower Component Half-life (t½β) | 190 ± 23 minutes | [1] |

| Metabolic Clearance Rate (MCR) | 176 ± 44 L/day/m² | [1] |

Table 3: Pharmacokinetic Parameters of Total Equilin Following Oral Administration of Synthetic Conjugated Estrogens

| Parameter | Value (Day 1) | Value (Day 90) | Reference |

| Cmax (ng/mL) | 1.4 | 1.5 | [2] |

| AUC0-24 (ng·h/mL) | 17.4 | 17.3 | [2] |

Table 4: Pharmacokinetic Parameters of Unconjugated Equilin Following Oral Administration of Premarin® (10 mg)

| Parameter | Value | Reference |

| Cmax (pg/mL) | 560 | [3] |

| Tmax (hours) | 3 | [3] |

Metabolism of Equilin

Equilin undergoes extensive metabolism in the body. A key metabolic pathway is the conversion of this compound back to the unconjugated, pharmacologically active equilin.[3] Equilin is then further metabolized, primarily to 17β-dihydroequilin and its sulfate, which is a more potent estrogen than equilin itself.[1][4] Other metabolites, such as equilenin and 17β-dihydroequilenin, have also been identified.[1][4]

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies employing radiolabeled compounds and advanced analytical techniques. Below are detailed methodologies for key experiments.

Intravenous Administration Studies with Radiolabeled Compounds

Objective: To determine the half-life and metabolic clearance rate of equilin and this compound.

Methodology:

-

Subject Population: Healthy postmenopausal women.

-

Drug Administration: A single intravenous injection of either [3H]equilin or [3H]this compound is administered.[1]

-

Blood Sampling: Blood samples are drawn at various time intervals after administration.[1]

-

Plasma Fractionation: Plasma is separated and fractionated into unconjugated, sulfate, and glucuronide fractions.[1]

-

Metabolite Isolation and Quantification: Radiolabeled equilin, this compound, and their metabolites are isolated and purified from the plasma fractions, and their concentrations are measured.[1]

Quantification of Equilin and its Metabolites

Objective: To measure the concentration of unconjugated equilin in plasma.

Methodology:

-

Antiserum: An antiserum against estriol-3,16,17-trihemisuccinate-HSA is used.[3]

-

Radiolabeled Antigen: High specific activity [2,4-3H]equilin is used as the tracer.[3]

-

Separation: Specificity is achieved by separating equilin from estrone using chromatography on micro-Celite partition columns with silver nitrate as the stationary phase.[3]

-

Standard Curve: A standard curve is generated with known amounts of unlabeled equilin to determine the concentration in unknown samples.

-

Measurement: The amount of radioactivity in the antibody-bound fraction is measured, and the concentration of equilin in the plasma sample is determined by comparison to the standard curve.

Objective: To measure the total concentration of equilin (conjugated and unconjugated) in plasma.

Methodology:

-

Sample Preparation:

-

Plasma samples are treated to precipitate proteins.

-

Enzymatic hydrolysis is performed to convert sulfate and glucuronide conjugates of equilin to their unconjugated form. This is a critical step for the accurate measurement of total equilin.[5]

-

-

Chromatographic Separation: The extracted and hydrolyzed sample is injected into a high-performance liquid chromatography (HPLC) system to separate equilin from other plasma components.

-

Mass Spectrometric Detection: The separated equilin is then introduced into a tandem mass spectrometer for sensitive and specific quantification.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to equilin and its subsequent metabolites.

Experimental Workflow for Pharmacokinetic Analysis

Caption: General experimental workflow for pharmacokinetic studies of equilin.

References

- 1. Pharmacokinetics of equilin and this compound in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of single- and multiple-dose pharmacokinetics of synthetic conjugated estrogens, A (Cenestin) tablets: a slow-release estrogen replacement product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioimmunoassay of plasma equilin and estrone in postmenopausal women after the administration of premarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of 17 beta-dihydrothis compound and 17 beta-dihydroequilin in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]

The Role of Equilin Sulfate in Menopausal Hormone Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menopausal hormone therapy (MHT) remains a cornerstone for the management of vasomotor and other symptoms associated with menopause. Among the various estrogenic compounds utilized, Equilin sulfate, a primary component of conjugated equine estrogens (CEE), plays a significant role. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, pharmacokinetics, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological interactions through diagrams.

Pharmacokinetics and Metabolism

This compound, a water-soluble conjugated estrogen, is well-absorbed from the gastrointestinal tract. Following administration, it undergoes extensive metabolism, being converted to both conjugated and unconjugated forms of equilin and its various metabolites. The pharmacokinetic profile of this compound and its key metabolites is crucial for understanding its therapeutic effects and safety profile.

Quantitative Pharmacokinetic Data

A comprehensive summary of the pharmacokinetic parameters of this compound and its related compounds is presented below. This data, compiled from various studies in postmenopausal women, facilitates a comparative analysis of these estrogens.

| Parameter | This compound | Equilin | 17β-dihydrothis compound | 17β-dihydroequilin | Estrone Sulfate |

| Metabolic Clearance Rate (MCR) (L/day/m²) | 176 ± 44[1] | 1982 - 3300[1] | 376 ± 93[2] | 1252 ± 103[2] | ~94-105 |

| Half-life (t½) | Fast: 5.2 ± 1.2 minSlow: 190 ± 23 min[1] | 19 - 27 min[1] | Fast: 5.0 ± 0.2 minSlow: 147 ± 15 min[2] | Fast: 5.5 ± 0.8 minSlow: 45 ± 2.0 min[2] | - |

| Volume of Distribution (Vd) (L) | 12.4 ± 1.6[1] | - | 6 ± 0.5[2] | - | - |

| Conversion Ratios from this compound | - | - | - | - | - |

| to 17β-dihydrothis compound | 0.300 | - | - | - | - |

| to Equilin | 0.016 | - | - | - | - |

Table 1: Pharmacokinetic Parameters of this compound and Related Estrogens in Postmenopausal Women.

Following oral administration of conjugated equine estrogens, steady-state plasma concentrations of various estrogen components are achieved. The major components include estrone, equilin, and Δ8,9-dehydroestrone[1]. Unconjugated estrogens are cleared from circulation more rapidly than their sulfated forms[3].

Mechanism of Action and Signaling Pathways

This compound itself is biologically inactive and acts as a prodrug. Its therapeutic effects are mediated through its conversion to active metabolites, primarily equilin and 17β-dihydroequilin, which then interact with estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes.

Estrogen Receptor Binding Affinity

The relative binding affinities (RBAs) of equilin and its metabolites to ERα and ERβ are critical determinants of their estrogenic potency and tissue-specific effects.

| Compound | Relative Binding Affinity (RBA) to ERα (%) | Relative Binding Affinity (RBA) to ERβ (%) |

| Estradiol (E2) | 100 | 100 |

| Equilin | 13 - 40 | 49 |

| 17β-dihydroequilin | 113 | 108 |

| Estrone (E1) | ~10-25 | ~10-25 |

Table 2: Relative Binding Affinities of Equilin and its Metabolites to Estrogen Receptors.[4][5][6][7]

The binding of these active metabolites to ERs initiates a cascade of molecular events, leading to the modulation of various physiological processes.

Signaling Pathways

The interaction of equilin's active metabolites with estrogen receptors triggers a complex network of signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.

The classical genomic pathway involves the binding of the estrogen-ER complex to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Recent studies suggest that equilin can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This interaction may contribute to the broader effects of equilin beyond traditional estrogenic responses.

Experimental Protocols

To facilitate further research and drug development, this section outlines key experimental protocols for the analysis of this compound and its biological effects.

Radioimmunoassay (RIA) for Equilin

This protocol describes a method for the quantitative measurement of equilin in plasma samples.

Materials:

-

Antiserum specific to equilin

-

Radiolabeled equilin (e.g., [³H]-equilin)

-

Equilin standards of known concentrations

-

Plasma samples

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the equilin standard to create a standard curve.

-

Sample Preparation: Extract equilin from plasma samples using an appropriate organic solvent.

-

Assay Incubation: In duplicate tubes, combine a fixed amount of antiserum, radiolabeled equilin, and either the standard dilutions or the extracted samples.

-

Separation of Bound and Free Ligand: After incubation, add dextran-coated charcoal to adsorb the unbound equilin. Centrifuge to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing the antibody-bound radiolabeled equilin) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled equilin against the concentration of the equilin standards. Use this curve to determine the concentration of equilin in the unknown samples.[8][9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Equilin and its Metabolites

This protocol provides a framework for the simultaneous quantification of equilin and its metabolites in urine.

Materials:

-

Urine samples

-

β-glucuronidase/sulfatase enzyme

-

Internal standards (deuterated analogs of the analytes)

-

LC-MS/MS system with a C18 column

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

Thaw urine samples and centrifuge to remove particulates.

-

To a portion of the urine, add an internal standard mixture.

-

Perform enzymatic hydrolysis by adding β-glucuronidase/sulfatase and incubating to deconjugate the metabolites.

-

Stop the reaction and precipitate proteins with a suitable solvent (e.g., acetonitrile).

-

Centrifuge and transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each compound.

-

-

Data Analysis:

-

Generate calibration curves for each analyte using standards of known concentrations.

-

Calculate the concentration of each analyte in the urine samples based on the peak area ratios of the analyte to its corresponding internal standard.[11]

-

Estrogen Receptor Binding Assay

This protocol details a competitive binding assay to determine the relative affinity of compounds for the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

Radiolabeled estradiol ([³H]-E2)

-

Test compounds (e.g., equilin, 17β-dihydroequilin)

-

Hydroxylapatite slurry

-

Wash buffer

-

Scintillation fluid and counter

Procedure:

-

Incubation: In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-E2, and varying concentrations of the test compound.

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Add hydroxylapatite slurry to each tube to bind the receptor-ligand complexes. Wash the slurry to remove unbound radioligand.

-

Quantification: Elute the receptor-bound [³H]-E2 from the hydroxylapatite and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [³H]-E2 against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2). Calculate the relative binding affinity (RBA) compared to estradiol.[4]

Clinical Efficacy and Safety

This compound, as a component of conjugated equine estrogens, has demonstrated efficacy in the management of menopausal symptoms, particularly vasomotor symptoms such as hot flushes.

Efficacy in Vasomotor Symptoms

Clinical trials have shown that conjugated equine estrogens significantly reduce the frequency and severity of moderate to severe vasomotor symptoms compared to placebo.

| Treatment Group | Mean Change in Daily Hot Flush Frequency (from baseline) |

| Placebo | - |

| Conjugated Equine Estrogens (0.3 mg) | Statistically significant reduction vs. placebo |

| Conjugated Equine Estrogens (0.45 mg) | Statistically significant reduction vs. placebo |

| Conjugated Equine Estrogens (0.625 mg) | Statistically significant reduction vs. placebo |

Table 3: Efficacy of Conjugated Equine Estrogens in Reducing Vasomotor Symptoms.[1]

A daily dosage of 0.25 mg of sodium this compound has been reported to have a stronger estrogenic effect in alleviating vasomotor disturbances than 0.625 mg of Premarin[12]. The optimal dosage of this compound is considered to be in the range of 0.2 to 0.3 mg[12].

Safety Profile

The safety of menopausal hormone therapy is a critical consideration. Potential risks associated with estrogen therapy include an increased risk of endometrial hyperplasia in women with a uterus if not co-administered with a progestin. Other potential adverse events can include breast tenderness, headache, and nausea. The risk of venous thromboembolism may also be increased with some estrogen formulations. It is important for healthcare professionals to conduct a thorough risk-benefit assessment for each individual patient before initiating MHT.

Conclusion

This compound is a key component of conjugated equine estrogens with a complex pharmacokinetic and pharmacodynamic profile. Its conversion to active metabolites, which interact with estrogen receptors and modulate various signaling pathways, underlies its therapeutic efficacy in menopausal hormone therapy. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, offering valuable data and protocols for researchers and drug development professionals in the field. Further research is warranted to fully elucidate the distinct roles of this compound and its metabolites in the overall clinical effects of conjugated equine estrogens and to explore their potential in the development of novel therapeutic strategies for menopausal health.

References

- 1. Steady-state pharmacokinetics of conjugated equine estrogens in healthy, postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of Conjugated Equine Estrogens: Chemistry and Metabolism | Semantic Scholar [semanticscholar.org]

- 3. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of estrogen receptor alpha and beta subtypes based on comparative molecular field analysis (CoMFA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologic effects of this compound in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay of plasma equilin and estrone in postmenopausal women after the administration of premarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioimmunoassay for equilin in equine pregnancy plasma (Journal Article) | ETDEWEB [osti.gov]

- 11. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Equilin Sulfate's Impact on Breast Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of equilin sulfate, a primary component of conjugated equine estrogens, on the proliferation of breast cancer cells. The document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways.

Quantitative Data Summary

Equilin, the active form of this compound, has been demonstrated to stimulate the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D. The proliferative effect is dose-dependent and comparable to that of 17β-estradiol (E2), the primary human estrogen. The following tables summarize the key quantitative findings from in vitro studies. This compound acts as a prodrug, with cellular sulfatases converting it to equilin, which then exerts its biological effects.[1]

Table 1: Proliferative Effects of Equilin and Estradiol on T47D Breast Cancer Cells

| Cell Line | Treatment | Concentration (nmol/L) | Proliferation Increase (%) vs. Control | Notes |

| T47D (PGRMC1-transfected) | Estradiol (E2) | 100 | ~66% | PGRMC1 overexpression significantly enhances estrogen-dependent proliferation.[2] |

| Equilin (EQ) | 100 | ~60% | No significant difference observed between E2 and EQ at this concentration in these cells.[2] | |

| T47D (Empty Vector) | Estradiol (E2) | 100 | 12-15% | [2] |

| Equilin (EQ) | 100 | 12-15% | [2] |

Table 2: Comparative Proliferative Potency of Estrogens on MCF-7 Breast Cancer Cells

| Cell Line | Treatment | Concentration Range (nmol/L) | Proliferation Increase (%) vs. Control | Relative Potency |

| MCF-7 | 17β-estradiol (E2) | 0.01 - 10 | 40 - 180% | Most potent |

| Equilin (Eq) | 0.01 - 10 | 40 - 180% | Slightly lower than E2 | |

| 17α-dihydroequilin (Dheq) | 0.01 - 10 | 40 - 180% | Lower than E2 and Eq |

Experimental Protocols

The following are detailed methodologies for commonly cited experiments to assess the impact of this compound on breast cancer cell proliferation.

Cell Culture and Hormone Treatment

-

Cell Lines:

-

MCF-7: Human breast adenocarcinoma cell line, ER-positive.

-

T47D: Human ductal breast epithelial tumor cell line, ER-positive.

-

-

Culture Medium:

-

RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

-

Hormone Deprivation:

-

Prior to estrogen treatment, cells are typically cultured in phenol red-free medium supplemented with charcoal-stripped FBS for 48-72 hours to deplete endogenous hormones.

-

-

Treatment:

-

This compound or equilin is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentrations. A vehicle control (DMSO) is run in parallel.

-

Cell Proliferation Assays

This assay quantifies cell proliferation based on the amount of ATP present, which is an indicator of metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well white, opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Hormone Starvation: Replace the medium with hormone-free medium and incubate for 48-72 hours.

-

Treatment: Add this compound or other estrogens at various concentrations and incubate for the desired period (e.g., 7 days).[3]

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add an equal volume of the ATP detection reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate luminometer.

-

-

Data Analysis: Proliferation is calculated as the percentage increase in luminescence relative to the vehicle-treated control cells.

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Cell Seeding and Treatment: Follow steps 1-3 as in the ATP-based assay, using a standard 96-well plate.

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and proliferation is inferred from the increase in cell viability.

Signaling Pathways and Molecular Mechanisms

This compound, through its active form equilin, stimulates breast cancer cell proliferation primarily via the estrogen receptor alpha (ERα) signaling pathway. Recent evidence also points to the significant role of the Progesterone Receptor Membrane Component 1 (PGRMC1) in mediating and potentially amplifying these estrogenic signals.

Equilin-ERα Signaling Cascade

Upon entering the cell, equilin binds to and activates ERα. This leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell cycle progression and proliferation.[4][5] Activated ERα also functions as a transcription factor, promoting the expression of genes involved in cell proliferation, such as Cyclin D1 and c-Myc.[6][7]

Role of PGRMC1 in Equilin-Mediated Proliferation

PGRMC1 is a membrane-associated protein that has been shown to enhance estrogen-dependent breast cancer cell proliferation.[2] It is thought to act as a co-receptor or scaffolding protein that facilitates the interaction of ERα with other signaling molecules, such as EGFR, leading to amplified downstream signaling.[8][9] Overexpression of PGRMC1 can lead to a more robust proliferative response to estrogens like equilin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment designed to assess the proliferative effects of this compound on breast cancer cells.

References

- 1. Equilin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the equine estrogen metabolites 2-hydroxyequilin and 2-hydroxyequilenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression and regulation of cyclin genes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progesterone receptor membrane component 1 regulates lipid homeostasis and drives oncogenic signaling resulting in breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosstalk between progesterone receptor membrane component 1 and estrogen receptor α promotes breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Equilin Sulfate in Osteoporosis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vivo administration of Equilin sulfate to study its effects on osteoporosis, primarily utilizing the ovariectomized (OVX) rat model, a well-established analog for postmenopausal osteoporosis.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Estrogen deficiency following menopause is a primary cause of osteoporosis in women. This compound, a component of conjugated equine estrogens, has demonstrated estrogenic activity and potential for mitigating bone loss. These protocols outline the methodology for evaluating the efficacy of this compound in a preclinical animal model of osteoporosis.

Key Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis